5-Nitro-2-(2-phenylethenyl)benzoic acid
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Overview
Description
5-Nitro-2-(2-phenylethenyl)benzoic acid is an organic compound characterized by the presence of a nitro group, a phenylethenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(2-phenylethenyl)benzoic acid typically involves the nitration of a precursor compound followed by further chemical modifications. One common method involves the nitration of benzoic acid derivatives using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(2-phenylethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-Nitro-2-(2-phenylethenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2-phenylethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenylethenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the phenylethenyl group.
5-Nitro-2-(3-phenylpropylamino)benzoic acid: Contains an amino group instead of the phenylethenyl group.
Uniqueness
5-Nitro-2-(2-phenylethenyl)benzoic acid is unique due to the presence of both the nitro and phenylethenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65199-90-8 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-nitro-2-(2-phenylethenyl)benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)14-10-13(16(19)20)9-8-12(14)7-6-11-4-2-1-3-5-11/h1-10H,(H,17,18) |
InChI Key |
SXKMNMYVCZYMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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